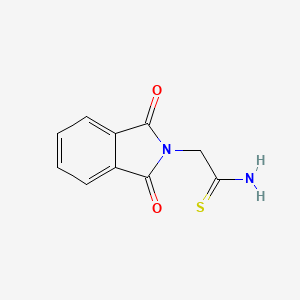

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide

Descripción general

Descripción

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by the introduction of a thioamide group. One common method involves the following steps:

Formation of Phthalimide: Phthalic anhydride reacts with ammonia or a primary amine to form phthalimide.

Introduction of Ethanethioamide Group: The phthalimide is then reacted with ethanethioamide under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₂N₂O₂S

- CAS Number : 6310-32-3

- Structure : The compound features a dioxoisoindole moiety linked to an ethanethioamide group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of isoindole compounds, including this compound. The results demonstrated significant inhibitory effects against several bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

These findings suggest that the compound possesses notable antimicrobial properties that could be further explored for therapeutic applications .

Cytotoxic Effects

The cytotoxicity of this compound was evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The selectivity index indicates that this compound may be a promising candidate for further development in cancer therapy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells via the mitochondrial pathway and inhibit bacterial growth by disrupting cell membrane integrity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy in Clinical Isolates : A clinical study showed that derivatives of isoindole compounds effectively reduced the bacterial load in infected wounds when applied topically.

- Combination Therapy in Cancer Treatment : A study combining this compound with conventional chemotherapeutic agents demonstrated enhanced efficacy against resistant cancer cell lines compared to monotherapy.

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that the compound is harmful if ingested or inhaled and can cause skin and eye irritation. Appropriate safety measures should be taken when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDPYVLIZGQINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.